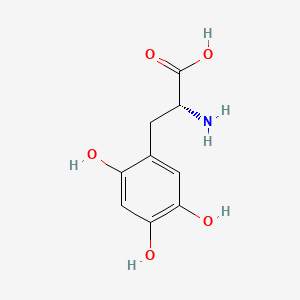

6-Hydroxydopa, D-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-羟基多巴, D- 是一种高度选择性的神经毒素,主要靶向去甲肾上腺素能神经元。它被开发出来,以复制选择性神经毒素 6-羟基多巴胺的作用。 该化合物以其通过破坏交感神经节和外周器官和组织中的去甲肾上腺素能神经末梢的轴突束而产生化学交感神经切除术的能力而闻名 .

准备方法

合成路线和反应条件: 6-羟基多巴, D- 的制备涉及 N-苯甲酰-3-(2,4,5-三羟基苯基)丙氨酸的分离。 该过程包括几个步骤,以确保化合物的正确立体化学 .

工业生产方法: 虽然 6-羟基多巴, D- 的具体工业生产方法没有被广泛记录,但合成通常涉及标准的有机化学技术,以确保高纯度和产量。

化学反应分析

反应类型: 6-羟基多巴, D- 经历各种化学反应,包括氧化、还原和取代。 它因其自发生成 6-羟基多巴-对苯醌、多巴色素和多巴胺色素而被称为非 NMDA 受体处的兴奋毒素 .

常见试剂和条件: 涉及 6-羟基多巴, D- 的反应中使用的常见试剂包括氧化剂和还原剂。这些反应的条件通常被控制以防止形成不希望的副产物。

形成的主要产物: 6-羟基多巴, D- 的反应形成的主要产物包括各种醌和色素,这些色素促成了其兴奋毒性特性 .

科学研究应用

6-羟基多巴, D- 已被广泛用于科学研究,以研究去甲肾上腺素能神经元的神经毒性。 它在定义去甲肾上腺素能神经元神经毒性的要素以及揭示出生后损伤后蓝斑神经元的萌发潜力方面起着关键作用 . 此外,它在研究神经毒素对中枢神经系统和外周器官的影响方面也具有应用 .

作用机制

6-羟基多巴, D- 的作用机制涉及其对去甲肾上腺素能神经元的选择性靶向。它通过生成 6-羟基多巴-对苯醌、多巴色素和多巴胺色素,对大脑中最大的去甲肾上腺素能核团蓝斑产生破坏性影响。 这些化合物比内源性 NMDA 受体激动剂谷氨酸具有更强的兴奋毒性,导致显着的神经元损伤 .

相似化合物的比较

6-羟基多巴, D- 通常与另一种选择性神经毒素 6-羟基多巴胺进行比较。 两种化合物都靶向儿茶酚胺能神经,但 6-羟基多巴, D- 对去甲肾上腺素能神经元的选择性更高 . 其他类似化合物包括多巴胺和 L-多巴,它们是内源性神经毒素,对儿茶酚胺能神经元具有选择性作用 .

类似化合物列表:- 6-羟基多巴胺

- 多巴胺

- L-多巴

属性

CAS 编号 |

29979-41-7 |

|---|---|

分子式 |

C9H11NO5 |

分子量 |

213.19 g/mol |

IUPAC 名称 |

(2R)-2-amino-3-(2,4,5-trihydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C9H11NO5/c10-5(9(14)15)1-4-2-7(12)8(13)3-6(4)11/h2-3,5,11-13H,1,10H2,(H,14,15)/t5-/m1/s1 |

InChI 键 |

YLKRUSPZOTYMAT-RXMQYKEDSA-N |

手性 SMILES |

C1=C(C(=CC(=C1O)O)O)C[C@H](C(=O)O)N |

规范 SMILES |

C1=C(C(=CC(=C1O)O)O)CC(C(=O)O)N |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。